

Technical Guide: Physicochemical Properties and Synthesis of 2,6-Dimethylquinolin-4-ol

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Compound of Interest

Compound Name: 2,6-Dimethylquinolin-4-ol

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Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Among these, **2,6-Dimethylquinolin-4-ol**, a substituted 4-hydroxyquinoline, represents an important scaffold for the development of novel therapeutic agents. Its structural features, including the quinoline core and methyl substitutions, are expected to influence its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the known physical characteristics, a detailed experimental protocol for its synthesis via the Conrad-Limpach reaction, and relevant spectral data information. The tautomeric nature of 4-hydroxyquinolines means that **2,6-Dimethylquinolin-4-ol** exists in equilibrium with its keto form, 2,6-dimethyl-1H-quinolin-4-one.

Physicochemical Properties

The experimental data for the physical characteristics of **2,6-Dimethylquinolin-4-ol** is limited in publicly accessible literature. The available data, including predicted values, are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO	-
Molecular Weight	173.21 g/mol	-
Melting Point	283-287 °C	[1]
Boiling Point (Predicted)	324.5 ± 37.0 °C	[1]
pKa (Predicted)	4.62 ± 0.40	-
Solubility	No experimental data available. Generally, 4-hydroxyquinolines are sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, and DMF.	-

Synthesis of 2,6-Dimethylquinolin-4-ol via Conrad-Limpach Reaction

The most common and effective method for the synthesis of **2,6-Dimethylquinolin-4-ol** is the Conrad-Limpach reaction. This thermal cyclization process involves two main stages: the formation of an enamine intermediate from p-toluidine and ethyl acetoacetate, followed by a high-temperature ring closure.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(p-tolylamino)crotonate (Enamine Intermediate)

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene.
- Add a catalytic amount of a weak acid, for instance, a few drops of glacial acetic acid.
- Heat the mixture to reflux. The water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ethyl 3-(p-tolylamino)crotonate can be used in the next step without further purification.

Step 2: Thermal Cyclization to **2,6-Dimethylquinolin-4-ol**

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the crude ethyl 3-(p-tolylamino)crotonate from the previous step.
- Add a high-boiling inert solvent, such as Dowtherm A or mineral oil. A typical ratio is 10-20 mL of solvent per gram of the intermediate.
- Heat the mixture with vigorous stirring to approximately 250 °C.
- Maintain this temperature for 30-60 minutes. Ethanol, a byproduct of the cyclization, will distill off.
- Monitor the completion of the reaction by TLC.
- After the reaction is complete, allow the mixture to cool to room temperature. The product, **2,6-Dimethylquinolin-4-ol**, will precipitate as a solid.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a low-boiling solvent like petroleum ether or cold ethanol to remove the high-boiling solvent.
- The crude **2,6-Dimethylquinolin-4-ol** can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthesis of 2,6-Dimethylquinolin-4-ol

Step 1: Enamine Formation

p-Toluidine +
Ethyl AcetoacetateReflux in Toluene
(cat. Acetic Acid)

Ethyl 3-(p-tolylamino)crotonate

Step 2: Thermal Cyclization

Ethyl 3-(p-tolylamino)crotonate

Heat to ~250 °C
in Dowtherm A

2,6-Dimethylquinolin-4-ol

Purification

Crude Product

Wash with
Petroleum EtherRecrystallize from
Ethanol/Acetic Acid

Pure 2,6-Dimethylquinolin-4-ol

[Click to download full resolution via product page](#)Caption: Experimental workflow for the synthesis of **2,6-Dimethylquinolin-4-ol**.

Spectral Data

As of this writing, comprehensive, experimentally-derived spectral data (UV-Vis, IR, NMR, Mass Spectrometry) for **2,6-Dimethylquinolin-4-ol** are not readily available in the public domain. The tautomeric nature of the 4-hydroxyquinoline scaffold means that the spectral features will reflect a mixture of the enol (4-hydroxyquinoline) and keto (4-quinolone) forms.

For reference, the spectral data of the related compound 2,6-Dimethylquinoline (which lacks the 4-hydroxyl group) are available and can provide some insight into the expected signals from the dimethylated quinoline core. However, significant differences, particularly in the IR and NMR spectra, are expected due to the presence of the hydroxyl/keto group in **2,6-Dimethylquinolin-4-ol**.

Biological Activity

While specific biological activities for **2,6-Dimethylquinolin-4-ol** have not been extensively reported, the broader class of quinoline derivatives is known for a wide range of pharmacological effects. Many 4-hydroxyquinoline derivatives exhibit antibacterial, antifungal, and anticancer properties. The presence of the methyl groups at the 2 and 6 positions can influence the molecule's lipophilicity and steric interactions with biological targets, potentially modulating its activity and selectivity. Further research is warranted to explore the therapeutic potential of this specific compound.

Conclusion

2,6-Dimethylquinolin-4-ol is a valuable synthetic target in medicinal chemistry. Its synthesis is well-established through the Conrad-Limpach reaction. While a complete physicochemical profile, including experimental spectral and solubility data, is yet to be fully elucidated in the public literature, this guide provides the currently available information and a robust protocol for its preparation. The data and procedures outlined herein are intended to support further research and development efforts focused on this promising quinoline derivative.

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References

- 1. 2,6-Dimethyl-4-quinolinol CAS#: 15644-82-3 [m.chemicalbook.com]
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